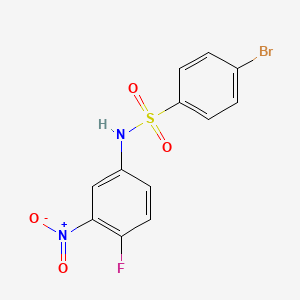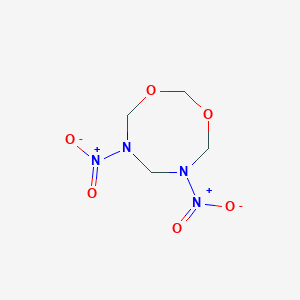
L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- typically involves the stepwise coupling of individual amino acids. Protective groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl are often used to protect the amino groups during the synthesis process . The coupling reactions are usually carried out using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can efficiently perform the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols from disulfide bonds. Substitution reactions yield peptide analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: It is used in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is utilized in research on protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in developing peptide-based drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to activate intracellular signaling pathways that regulate gene expression, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other peptides with analogous amino acid sequences, such as L-leucyl-L-seryl-L-leucyl-L-isoleucyl-L-threonyl-L-arginyl- and L-leucyl-L-isoleucine .
Uniqueness
L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar peptides.
Propiedades
Número CAS |
276670-10-1 |
|---|---|
Fórmula molecular |
C29H55N9O8 |
Peso molecular |
657.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)21(14-39)37-24(41)18(30)11-15(2)3)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)36-20(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,42)(H,37,41)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1 |
Clave InChI |
LIXBSMNTCXPVEB-JYAZKYGWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
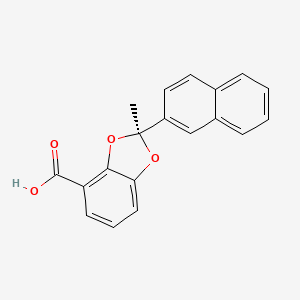
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
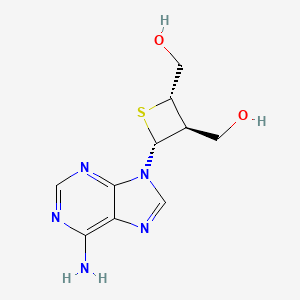
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

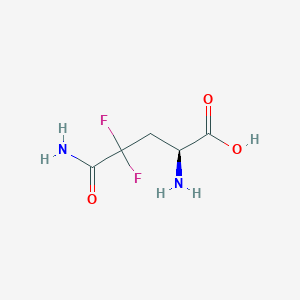
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
